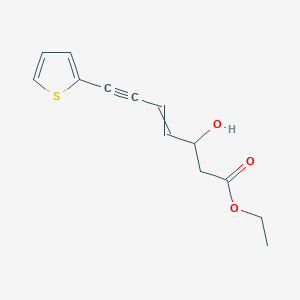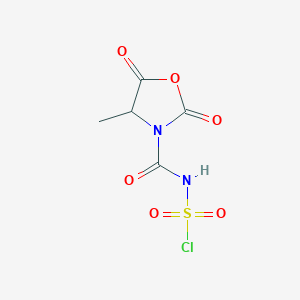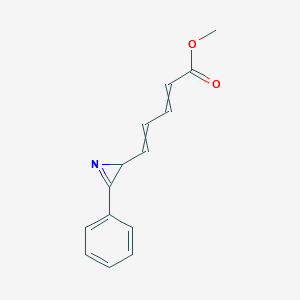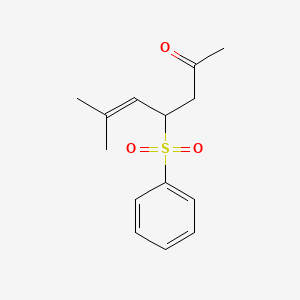
4-(Benzenesulfonyl)-6-methylhept-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-6-methylhept-5-en-2-one is an organic compound that features a benzenesulfonyl group attached to a heptenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-6-methylhept-5-en-2-one typically involves the reaction of benzenesulfonyl chloride with an appropriate heptenone derivative. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to facilitate the reaction . The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-6-methylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenesulfonic acid derivatives, while substitution reactions can produce halogenated or nitrated benzene compounds.
Scientific Research Applications
4-(Benzenesulfonyl)-6-methylhept-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-6-methylhept-5-en-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s sulfonyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the heptenone backbone.
Benzenesulfonyl chloride: A precursor in the synthesis of 4-(Benzenesulfonyl)-6-methylhept-5-en-2-one.
Sulfonyl fluorides: Compounds with similar reactivity but different functional groups
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group with a heptenone backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
62692-45-9 |
|---|---|
Molecular Formula |
C14H18O3S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C14H18O3S/c1-11(2)9-14(10-12(3)15)18(16,17)13-7-5-4-6-8-13/h4-9,14H,10H2,1-3H3 |
InChI Key |
STDRKOZPZAPQKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(CC(=O)C)S(=O)(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
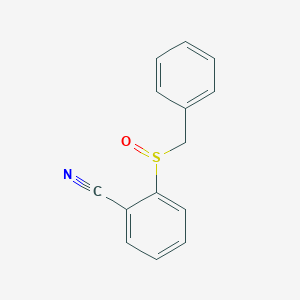
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)



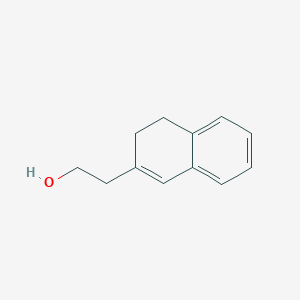
![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)

